The synthesis of N-(4-Ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide and its derivatives can be achieved through various methods. One common approach involves reacting a substituted anthranilic acid with ethyl chloroformate to form an ethyl 2-(substituted-carbamoyl)benzoate intermediate. This intermediate is then reacted with ethylamine to obtain a substituted quinazolin-4(3H)-one. Finally, the quinazolin-4(3H)-one is reacted with an appropriate alkylating agent, such as chloroacetamide, in the presence of a base to yield the desired N-(4-Ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide derivative. []
Applications
Anti-cancer activity: N-(4-Ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide analogs have shown inhibitory activity against thymidylate synthase, an enzyme crucial for DNA synthesis and cell proliferation, making them potential antitumor agents. [][6]
Anti-microbial activity: Studies have explored the effectiveness of N-(4-Ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide analogs against various bacterial strains, including Proteus mirabilis, Escherichia coli, Pseudomonas aerogenosa, Staphylococcus aureus, and Klebsiella pneumonia. []
α-Glucosidase inhibition: Derivatives of N-(4-Ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide have shown promising activity as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in managing diabetes. []
Future Directions
Further exploration of its diverse biological activities: This includes investigating its potential in other disease areas, such as inflammation, pain, and sepsis. []
Compound Description: Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (3) is a key intermediate in the synthesis of a series of N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds. [] This compound serves as a precursor for the synthesis of various quinazolinone derivatives. [] These derivatives were further evaluated for their cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. []
Relevance: This compound shares the core quinazolin-4(3H)-one structure with N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide, differing in the substituents at the 3-position (phenyl vs. ethyl) and the presence of an ethyl ester group instead of the 4-ethoxyphenyl acetamide moiety in the target compound. []
Compound Description: N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (5) is a synthetic intermediate derived from ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate. [] This compound features a thiazolidinone ring linked to the quinazolinone core via a thioacetamide group. [] Knoevenagel condensation of compound (5) with various aldehydes leads to the formation of N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives. []
Compound Description: This group of compounds, (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6a–o), are synthesized through the Knoevenagel condensation of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (5) with a variety of aromatic aldehydes. [] These derivatives display mild to moderate cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. []
Relevance: These compounds are structurally related to N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide due to the presence of the central quinazolin-4(3H)-one structure and the thioacetamide linker. They differ primarily in the additional thiazolidinone ring and the arylidene substituent at the 5-position of the thiazolidinone ring. []
Compound Description: This series of six compounds (5a-f) are quinazolin-4(3H)-one derivatives containing a 2-thioxothiazolidine-4-one heterocycle. [] The compounds were synthesized by reacting N-(4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide with different aromatic aldehydes. [] They were designed to inhibit the α-glucosidase enzyme, a key target for the management of diabetes. []
Relevance: These compounds are structurally similar to N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide. Both sets of compounds feature a quinazolin-4(3H)-one core and a thioacetamide linker. They primarily differ in the presence of a thiazolidinone ring and the substitution pattern at the 3-position of the quinazolinone ring in the related compounds, which has a p-tolyl group compared to the ethyl group in N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide. []
Compound Description: This compound, also known as K284, is a potent inhibitor of Chitinase-3-like 1 (CHI3L1). [, ] It has shown promising anti-inflammatory effects in animal models of atopic dermatitis and neuroinflammation. [, ] In vitro studies suggest K284 inhibits the CHI3L1 signaling pathway by preventing the binding of CHI3L1 to its receptor, interleukin-13 receptor subunit alpha-2 (IL-13Rα2). []
Relevance: Although this compound belongs to the quinazolinone class like N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide, it exhibits significant structural differences. The presence of a cyclohexenyl ethyl group at the 3-position, a butanamide side chain instead of the thioacetamide linker, and the absence of a 4-ethoxyphenyl group in K284 distinguish it from the target compound. Despite these differences, both are categorized under the broader quinazolinone class. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.